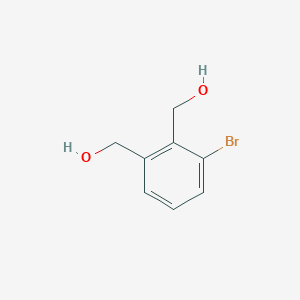
(3-Bromo-1,2-phenylene)dimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(3-Bromo-1,2-phenylene)dimethanol” is a chemical compound with the CAS Number: 859782-34-6. It has a molecular weight of 217.06 and its IUPAC name is this compound . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C8H9BrO2 . The InChI code for this compound is 1S/C8H9BrO2/c9-8-3-1-2-6(4-10)7(8)5-11/h1-3,10-11H,4-5H2 .Physical And Chemical Properties Analysis
“this compound” is a white to yellow solid . It has a molecular weight of 217.06 .Scientific Research Applications
Enhanced Brightness Emission-Tuned Nanoparticles
The synthesis of heterodifunctional polyfluorenes, which can form stable nanoparticles exhibiting bright fluorescence, is one application. These nanoparticles, with quantum yields as high as 84%, can have their emission wavelengths tuned through energy transfer to attached dye labels. This application is significant in the development of materials for optical devices and sensors (Fischer, Baier, & Mecking, 2013).
Synthesis and Characterization of Complex Molecules
The compound has been used in the generation, interception, and synthesis of complex molecular structures such as 1-phenyl-1,2-cyclohexadiene and its derivatives. These processes demonstrate the compound's role in the synthesis of molecules with potential applications in materials science and pharmaceuticals (Christl, Schreck, Fischer, Rudolph, Moigno, Fischer, Deuerlein, & Stalke, 2009).
Selenoether Ligand Assisted Heck Catalysis
The compound has been involved in the synthesis of selenoether ligands, which have shown activity in the Heck reaction, a type of carbon-carbon coupling reaction crucial for constructing complex molecules. This application is particularly relevant in the field of catalysis and synthetic organic chemistry (Chakraborty, Srivastava, Singh, & Butcher, 2011).
Chiral Polyurethane Synthesis
It has been used in the synthesis of chiral polyurethanes leading to π-stacked helical polymers. This research highlights the compound's application in creating materials with specific optical properties, useful in various technologies such as liquid crystals and optoelectronic devices (Gudeangadi, Sakamoto, Shichibu, Konishi, & Nakano, 2015).
Synthesis and Properties of Liquid Crystalline Polyurethanes
Another significant application is in the synthesis of liquid crystalline polyurethanes, showcasing the role of (3-Bromo-1,2-phenylene)dimethanol in the development of materials with thermotropic liquid crystalline properties. These materials have potential applications in displays and sensors (Hao-bo, Yunfeng, & Zheng, 2006).
properties
IUPAC Name |
[3-bromo-2-(hydroxymethyl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c9-8-3-1-2-6(4-10)7(8)5-11/h1-3,10-11H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFHKOWTRSYSKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CO)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


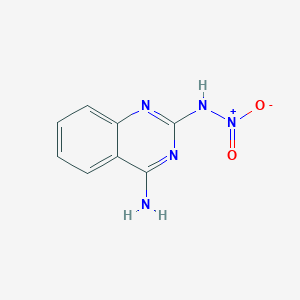


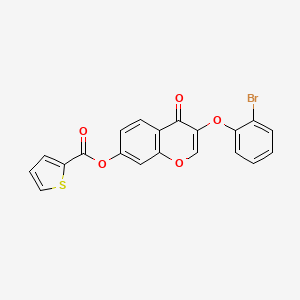
![N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide](/img/structure/B2591193.png)
![1-(4-fluorophenyl)-4-methoxy-N-[(4-methoxyphenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B2591196.png)
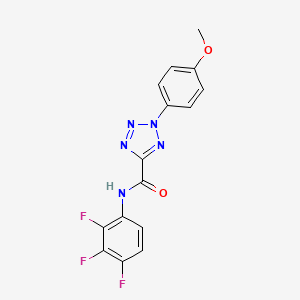
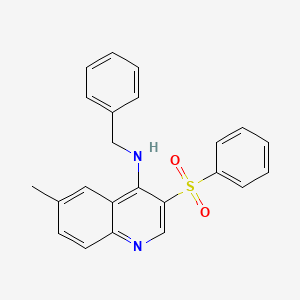

![(E)-N-[2-(2-Chloro-6-fluorophenyl)-2-pyrrolidin-1-ylethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2591203.png)

![3-(4-methoxybenzyl)-1-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2591205.png)
![3-(4-ethoxyphenyl)-6,8-difluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2591206.png)